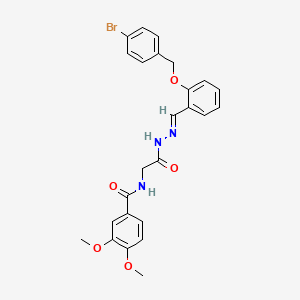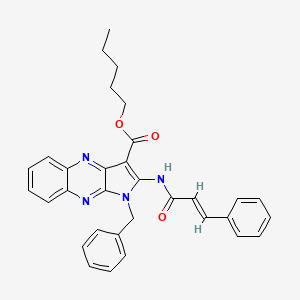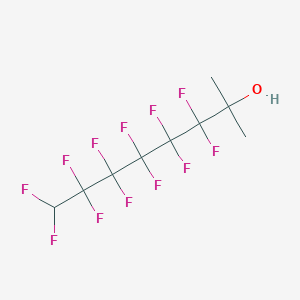
N-(2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a bromobenzyl group, a benzylidene hydrazino moiety, and a dimethoxybenzamide group, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-Bromobenzyl Alcohol: This intermediate is synthesized by the bromination of benzyl alcohol.
Formation of 4-Bromobenzyl Bromide: The 4-bromobenzyl alcohol is then converted to 4-bromobenzyl bromide using hydrobromic acid.
Synthesis of 4-Bromobenzylidene Hydrazine: The 4-bromobenzyl bromide reacts with hydrazine hydrate to form 4-bromobenzylidene hydrazine.
Coupling with 3,4-Dimethoxybenzoyl Chloride: Finally, the 4-bromobenzylidene hydrazine is coupled with 3,4-dimethoxybenzoyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or other substituted derivatives.
科学的研究の応用
N-(2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
作用機序
The mechanism of action of N-(2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to the active sites of enzymes and inhibiting their activity.
Modulating Signaling Pathways: Interfering with cellular signaling pathways, leading to altered cellular responses.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
類似化合物との比較
Similar Compounds
- N-(2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide
- N-(2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide
- N-(2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide
Uniqueness
N-(2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is unique due to the presence of the 3,4-dimethoxybenzamide group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile.
特性
CAS番号 |
847743-56-0 |
|---|---|
分子式 |
C25H24BrN3O5 |
分子量 |
526.4 g/mol |
IUPAC名 |
N-[2-[(2E)-2-[[2-[(4-bromophenyl)methoxy]phenyl]methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C25H24BrN3O5/c1-32-22-12-9-18(13-23(22)33-2)25(31)27-15-24(30)29-28-14-19-5-3-4-6-21(19)34-16-17-7-10-20(26)11-8-17/h3-14H,15-16H2,1-2H3,(H,27,31)(H,29,30)/b28-14+ |
InChIキー |
AXKUFHLMCXLXAL-CCVNUDIWSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2OCC3=CC=C(C=C3)Br)OC |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11962745.png)


![2-((2Z)-2-[(4-ethoxyphenyl)imino]-4-phenyl-1,3-thiazol-3(2H)-yl)ethanol hydrobromide](/img/structure/B11962755.png)
![n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine](/img/structure/B11962775.png)
![1,1-Dichloro-1,1a,1b,2,5,5a,6,6a-octahydro-2,5-methanocyclopropa[a]indene](/img/structure/B11962778.png)
![1,3-dimethyl-7-(4-methylbenzyl)-8-{(2Z)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11962781.png)
![methyl 2-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11962793.png)

![4-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11962801.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11962808.png)
![(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11962811.png)
![(5Z)-5-({3-[4-(allyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(2,6-dimethyl-4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11962816.png)
